Isoimperatorin

Description

Isoimperatorin has been reported in Salvia miltiorrhiza, Angelica gigas, and other organisms with data available.

Isoimperatorin is a tumor necrosis factor antagonist isolated from Glehniae root or from Poncirus trifoliate Raf (L579). Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.

tumor necrosis factor antagonist isolated from Glehniae root

Propriétés

IUPAC Name |

4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(2)5-7-19-16-11-3-4-15(17)20-14(11)9-13-12(16)6-8-18-13/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWDEVSBEKYORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197460 | |

| Record name | Isoimperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Off-white, light brown solid | |

CAS No. |

482-45-1 | |

| Record name | Isoimperatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoimperatorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoimperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOIMPERATORIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOIMPERATORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZMV066080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoimperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98-100 °C | |

| Record name | Isoimperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoimperatorin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoimperatorin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of isoimperatorin. Detailed spectroscopic data and experimental protocols are presented to support further research and development efforts. The document also elucidates the compound's mechanism of action through various signaling pathways, offering insights for drug discovery and therapeutic applications.

Chemical Identity and Structure

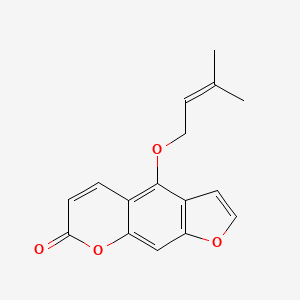

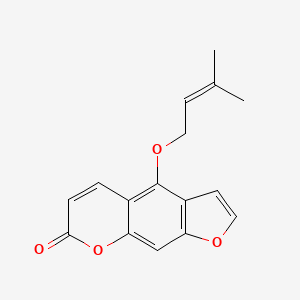

Isoimperatorin is a member of the psoralen class of organic compounds, characterized by a furan ring fused with a chromenone to form a 7H-furo[3,2-g]chromen-7-one skeleton.[1] It is specifically substituted with a prenyloxy group at position 5.[2]

Chemical Structure:

Figure 1. 2D Chemical Structure of Isoimperatorin.

Table 1: Chemical Identifiers of Isoimperatorin

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | [2] |

| CAS Number | 482-45-1 | [2] |

| Molecular Formula | C₁₆H₁₄O₄ | [2] |

| Molecular Weight | 270.28 g/mol | |

| Canonical SMILES | CC(=CCOc1c2ccc(=O)oc2cc3c1cco3)C | |

| InChI Key | IGWDEVSBEKYORK-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical properties of isoimperatorin is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of Isoimperatorin

| Property | Value | Reference(s) |

| Physical Form | Off-white to light brown solid | |

| Melting Point | 107-111 °C | |

| Boiling Point (Predicted) | 448.3 ± 45.0 °C | |

| Solubility | Soluble in DMSO (≥55.7 mg/mL), Ethanol (≥6.58 mg/mL with sonication), Chloroform (sparingly), Ethyl Acetate (slightly). Insoluble in water. | |

| LogP (Predicted) | 3.495 |

Spectroscopic Data

The structural elucidation of isoimperatorin is confirmed through various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of isoimperatorin. The protonated molecule [M+H]⁺ is observed at m/z 271.1. Tandem mass spectrometry (MS/MS) shows characteristic fragment ions at m/z 203.1, corresponding to the loss of the isopentenyl group (C₅H₈), and a further fragment at m/z 147.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset with peak assignments is not readily accessible, the structure of isoimperatorin has been consistently verified using ¹H and ¹³C NMR spectroscopy. Researchers are advised to consult specialized databases or primary literature for detailed spectral assignments when conducting structural confirmation studies.

Biological Activities and Signaling Pathways

Isoimperatorin exhibits a wide range of biological activities, primarily attributed to its modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Isoimperatorin demonstrates potent anti-inflammatory effects by targeting multiple pathways. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the TLR4/MD-2 complex, which in turn suppresses the activation of the NF-κB and ERK1/2 signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Diagram 1. Anti-inflammatory signaling pathway of Isoimperatorin.

Anticancer Activity

Isoimperatorin has demonstrated significant anticancer potential in various cancer cell lines. Its mechanisms of action include:

-

Induction of Apoptosis: Isoimperatorin induces programmed cell death by modulating the intrinsic mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.

-

Cell Cycle Arrest: It can arrest the cell cycle at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

-

Inhibition of c-Myc/SIRT1 Signaling: Isoimperatorin has been shown to suppress the c-Myc/SIRT1 signaling axis, which is crucial for the survival and proliferation of certain cancer cells.

-

Suppression of Angiogenesis: It inhibits angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is essential for tumor growth and metastasis.

Diagram 2. Anticancer mechanisms of Isoimperatorin.

Neuroprotective Effects

Isoimperatorin has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It is reported to modulate the Nrf2 and MAPK signaling pathways, which are critical in the cellular defense against oxidative damage.

Experimental Protocols

Extraction and Isolation of Isoimperatorin

The following is a generalized protocol based on high-speed counter-current chromatography (HSCCC), a common method for isolating isoimperatorin from plant sources like Angelica dahurica.

5.1.1 Crude Extraction

-

Air-dry and pulverize the plant material (e.g., roots of Angelica dahurica).

-

Reflux the powdered material with 95% ethanol (e.g., 1:10 w/v) at 100°C for 2 hours. Repeat the extraction process.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

5.1.2 High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Solvent System Selection: A two-phase solvent system is crucial for successful separation. A common system is n-hexane-ethyl acetate-methanol-water. The optimal volume ratio (e.g., 1:1:1:1 or 5:5:4.5:5.5) should be determined empirically.

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the upper phase (stationary phase).

-

Rotate the apparatus at a high speed (e.g., 800 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent system.

-

Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).

-

Collect fractions based on the chromatogram peaks.

-

-

Purity Analysis: Analyze the collected fractions corresponding to isoimperatorin for purity using High-Performance Liquid Chromatography (HPLC).

-

Structure Confirmation: Confirm the identity of the purified compound using Mass Spectrometry and NMR.

Diagram 3. Workflow for the extraction and isolation of Isoimperatorin.

Cell Viability (MTT) Assay

This protocol outlines the general steps for assessing the effect of isoimperatorin on the viability of cancer cell lines.

-

Cell Seeding: Seed the desired cancer cell line (e.g., BGC-823 human gastric cancer cells) in a 96-well plate at a density of 1x10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of isoimperatorin (e.g., 0.025, 0.05, 0.10, 0.15, and 0.2 mM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol describes a general procedure to analyze the effect of isoimperatorin on protein expression in signaling pathways.

-

Cell Lysis: Treat cells with isoimperatorin as described for the desired experiment. After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Isoimperatorin is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection makes it a valuable candidate for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers to design and execute studies aimed at exploring the full therapeutic potential of isoimperatorin.

References

- 1. Isolation, characterization, and in silico, in vitro and in vivo antiulcer studies of isoimperatorin crystallized from Ostericum koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and isolation of isoimperatorin

An In-depth Technical Guide on the Natural Sources and Isolation of Isoimperatorin for Researchers, Scientists, and Drug Development Professionals.

Introduction

Isoimperatorin is a naturally occurring furanocoumarin that has garnered significant interest in the scientific community due to its diverse pharmacological activities. As a secondary metabolite, it is synthesized by a variety of plant species and plays a role in their defense mechanisms. For researchers and professionals in drug development, understanding the natural abundance and efficient isolation of isoimperatorin is a critical first step in harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the primary natural sources of isoimperatorin, detailed protocols for its isolation and purification, and an examination of the key signaling pathways it modulates. All quantitative data has been summarized in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources of Isoimperatorin

Isoimperatorin is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. The roots of these plants are typically the most concentrated source of this compound. Extensive research has identified several key species as primary sources for the isolation of isoimperatorin.

The following table summarizes the quantitative analysis of isoimperatorin content in various plant sources as reported in the scientific literature.

| Plant Species | Family | Plant Part | Isoimperatorin Content | Reference |

| Angelica dahurica | Apiaceae | Root | 0.282 mg/g | [1] |

| Angelica dahurica | Apiaceae | Root | 0.6492 mg/g | [2] |

| Angelica albicans | Apiaceae | Not Specified | 2.34 mg/g of extract | [3] |

| Ostericum koreanum | Apiaceae | Root | 0.26 ± 0.28% of raw material | [4] |

| Notopterygium incisum | Apiaceae | Rhizome | Not specified | |

| Notopterygium forbessi | Apiaceae | Not Specified | Not specified | |

| Peucedanum verticillare | Apiaceae | Root | Not specified | |

| Prangos ferulacea | Apiaceae | Root | Not specified |

Isolation and Purification of Isoimperatorin

The isolation of isoimperatorin from its natural sources is a multi-step process that typically involves extraction, followed by chromatographic purification and crystallization. The selection of the appropriate methodology is crucial for achieving high yield and purity of the final product.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of isoimperatorin from plant material.

Caption: A generalized workflow for the isolation of isoimperatorin.

Detailed Experimental Protocols

Several extraction techniques have been successfully employed for the isolation of isoimperatorin. The choice of solvent and method can significantly impact the extraction efficiency.

| Extraction Method | Solvent System | Plant Source | Key Parameters | Reference |

| Reflux Extraction | 95% Ethanol | Angelica dahurica | Refluxed at 100°C for 2 hours (2 cycles) | |

| Ultrasound-Assisted Extraction | 80% Ethanol | Angelica dahurica | 20 min sonication, 30°C, 240W power | |

| Ionic Liquid-Mediated Extraction | [Bmim][BF4] | Ostericum koreanum | 46 min extraction time, solid to liquid ratio of 1:19 | |

| Maceration | Petroleum Ether, Methanol | Peucedanum verticillare | Not specified |

Protocol Example: Ultrasound-Assisted Extraction of Isoimperatorin from Angelica dahurica

-

Preparation of Plant Material: The roots of Angelica dahurica are dried and ground into a fine powder (e.g., 60 mesh).

-

Extraction: The powdered root material is mixed with 80% ethanol at a solvent-to-sample weight ratio of 12:1 (mL/g).

-

Ultrasonication: The mixture is subjected to ultrasound-assisted extraction for 20 minutes at a temperature of 30°C and an ultrasound power of 240W.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield the crude extract.

Chromatographic techniques are essential for separating isoimperatorin from other co-extracted compounds. Column chromatography and high-speed counter-current chromatography (HSCCC) are commonly used methods.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (e.g., 230-400 mesh) is typically used as the stationary phase.

-

Mobile Phase: A gradient of non-polar to polar solvents is used for elution. A common mobile phase system is a mixture of petroleum ether and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. For instance, a gradient starting from petroleum ether-ethyl acetate (3:2, v/v) can be employed.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing isoimperatorin.

-

Pooling of Fractions: Fractions showing a high concentration of pure isoimperatorin are pooled together for the final purification step.

High-Speed Counter-Current Chromatography (HSCCC) Protocol:

HSCCC is a liquid-liquid partition chromatography technique that has been effectively used for the preparative isolation of isoimperatorin from Angelica dahurica and Notopterygium forbessi.

-

Two-Phase Solvent System: A two-phase solvent system is selected. For Angelica dahurica, a system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:1:1:1 has been used. For Notopterygium forbessi, a stepwise elution with light petroleum-ethyl acetate-methanol-water at volume ratios of 5:5:4.8:5 and 5:5:5:4 has been reported.

-

Separation: The crude extract is dissolved in the lower phase and subjected to HSCCC, yielding purified isoimperatorin.

Crystallization is the final step to obtain high-purity isoimperatorin.

Crystallization Protocol:

-

Solvent Selection: The pooled, purified fractions containing isoimperatorin are concentrated to a small volume. A suitable solvent or solvent system is then added to induce crystallization. The use of water as an antisolvent with an ionic liquid extract has been shown to be effective.

-

Crystal Formation: The solution is allowed to stand, often at a reduced temperature, to facilitate the formation of crystals.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a cold solvent to remove any remaining impurities, and then dried to yield pure isoimperatorin. Isoimperatorin has been isolated as cubic crystals.

Signaling Pathways Modulated by Isoimperatorin

Isoimperatorin exerts its biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

NF-κB Signaling Pathway

Isoimperatorin has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.

Caption: Isoimperatorin inhibits the NF-κB signaling pathway.

MAPK/ERK1/2 Signaling Pathway

The MAPK signaling cascade is another crucial pathway in cellular responses to external stimuli, including inflammation. Isoimperatorin has been demonstrated to modulate the ERK1/2 branch of the MAPK pathway.

Caption: Isoimperatorin modulates the MAPK/ERK1/2 signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the natural sources, isolation procedures, and molecular mechanisms of isoimperatorin. The presented data and protocols offer a valuable resource for researchers and professionals engaged in natural product chemistry and drug discovery. The consistent and efficient isolation of isoimperatorin is fundamental for further preclinical and clinical investigations into its therapeutic applications. The elucidation of its interaction with key signaling pathways, such as NF-κB and MAPK, provides a solid foundation for understanding its pharmacological effects and for the development of novel therapeutics.

References

- 1. Simultaneous Determination of the Content of Isoimperatorin, Imperatorin, Oxypeucedanin, Xanthotoxol and Byakangelicin in Angelica dahurica by HPTLC Scanning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detection of the Content of Two Coumarins, IM and ISOIM, and Their Mechanism of Action on Colitis Rats in Angelica albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Ionic Liquid-Mediated Extraction and Enrichment of Isoimperatorin from <i>Ostericum koreanum</i> (Max.) Kitagawa - ProQuest [proquest.com]

The Biosynthesis of Isoimperatorin in Angelica Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoimperatorin, a furanocoumarin found in various Angelica species, exhibits a range of pharmacological activities, making it a compound of significant interest for drug development. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for ensuring the quality and consistency of herbal preparations. This technical guide provides an in-depth overview of the core biosynthetic pathway of isoimperatorin in Angelica species, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and a visualization of the metabolic route.

Isoimperatorin Biosynthesis Pathway

The biosynthesis of isoimperatorin is a multi-step process that begins with the general phenylpropanoid pathway and diverges into the furanocoumarin-specific branch. The core pathway involves the formation of a coumarin scaffold, followed by prenylation and a series of oxidative reactions.

The key steps leading to isoimperatorin are:

-

Umbelliferone Formation: The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaric acid. Through a series of enzymatic reactions including hydroxylation, a key intermediate, umbelliferone, is formed. This reaction is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H)[1].

-

Prenylation of Umbelliferone: Umbelliferone is then prenylated at the C6 position by a prenyltransferase (PT) to yield demethylsuberosin[1].

-

Formation of Marmesin and Psoralen: Demethylsuberosin undergoes cyclization to form (+)-marmesin, a reaction catalyzed by a cytochrome P450 enzyme, marmesin synthase. Subsequently, psoralen synthase, another cytochrome P450 monooxygenase, catalyzes the conversion of (+)-marmesin to psoralen[2][3].

-

Hydroxylation of Psoralen to Bergaptol: Psoralen is hydroxylated at the C-5 position to produce bergaptol. In Angelica dahurica, the enzyme responsible for this step has been identified as CYP71AZ18[4].

-

O-Prenylation of Bergaptol to Isoimperatorin: The final step is the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the hydroxyl group of bergaptol, forming isoimperatorin. This reaction is catalyzed by an oxygen-prenyltransferase, AdOPT1, which has been functionally characterized in Angelica dahurica var. formosana.

Quantitative Data

The following tables summarize the available quantitative data on the concentration of isoimperatorin and the kinetic parameters of key enzymes in its biosynthetic pathway.

Table 1: Concentration of Furanocoumarins in Angelica dahurica

| Furanocoumarin | Mean Content (mg/g) |

| Oxypeucedanin | 2.844 |

| Imperatorin | 1.277 |

| Isoimperatorin | 0.6492 |

| Oxypeucedanin hydrate | 0.2162 |

| Bergapten | 0.1298 |

| Byak-angelicin | 0.06268 |

| Xanthotoxin | 0.05268 |

| Xanthotoxol | 0.01930 |

| Psoralen | 0.01819 |

Data from a study on Angelica dahurica from different habitats.

Table 2: Kinetic Parameters of Key Enzymes in Isoimperatorin Biosynthesis

| Enzyme | Species | Substrate | Km |

| AdOPT1 (Oxygen-Prenyltransferase) | Angelica dahurica var. formosana | Bergaptol | 112.9 ± 17.83 µM |

| DMAPP | 1.97 ± 0.08 µM | ||

| Bergaptol O-Methyltransferase (BMT) | Ammi majus | Bergaptol | 2.8 µM |

| SAM | 6.5 µM | ||

| AdBMT (Bergaptol O-Methyltransferase) | Angelica dahurica | Bergaptol | 0.56 mM |

| SAM | 10.68 mM | ||

| Psoralen Synthase (CYP71AJ49) | Peucedanum praeruptorum | Marmesin | 1.84 ± 0.16 µM |

| Angelicin Synthase (CYP71AJ51) | Peucedanum praeruptorum | Columbianetin | 2.03 ± 0.21 µM |

Note: Kinetic data for some enzymes are from species other than Angelica but are included as representative examples.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the isoimperatorin biosynthesis pathway.

Protocol 1: Quantification of Isoimperatorin and Other Furanocoumarins by UPLC-MS/MS

This protocol is suitable for the quantitative analysis of furanocoumarins in plant extracts and biological matrices.

1. Sample Preparation (Solid-Liquid Extraction from Plant Material)

- Grind dried Angelica root material to a fine powder (40-60 mesh).

- Accurately weigh approximately 0.5 g of the powdered sample into a conical flask.

- Add 25 mL of methanol (HPLC grade).

- Perform extraction using ultrasonication for 30 minutes at room temperature.

- Centrifuge the extract at 4000 rpm for 10 minutes.

- Filter the supernatant through a 0.45 µm syringe filter into a UPLC vial.

- Store the vial at 4°C until analysis.

2. UPLC-MS/MS Analysis

- Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

- Gradient Program: 0-2 min: 20-50% A; 2-5 min: 50-80% A; 5-7 min: 80% A.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

- MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for isoimperatorin and other target furanocoumarins need to be optimized.

3. Quantification

- Prepare a series of working standard solutions of isoimperatorin and other furanocoumarins in methanol to create a calibration curve (e.g., 1-100 µg/mL).

- Inject the standards and the sample extracts into the UPLC-MS/MS system.

- Identify the peaks in the sample chromatogram by comparing the retention times and MRM transitions with the standards.

- Quantify the amount of each furanocoumarin in the sample by using the calibration curve.

Protocol 2: Heterologous Expression and In Vitro Functional Assay of Biosynthetic Enzymes

This protocol describes the general workflow for expressing and characterizing the activity of enzymes like psoralen synthase and AdOPT1.

1. Gene Cloning and Vector Construction

- Isolate the target gene (e.g., AdOPT1) from Angelica species cDNA.

- Amplify the gene using PCR with specific primers.

- Clone the amplified gene into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

2. Heterologous Expression

- In E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

- In Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Induce protein expression by growing the cells in a galactose-containing medium.

3. Enzyme Preparation

- Harvest the cells by centrifugation.

- Resuspend the cells in a suitable buffer and lyse them by sonication or using a French press.

- For membrane-bound enzymes like cytochrome P450s, prepare microsomes by differential centrifugation.

- For soluble enzymes, the crude lysate can be used or the enzyme can be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

4. In Vitro Enzyme Assay

- Prepare a reaction mixture containing the enzyme preparation, the substrate (e.g., bergaptol for AdOPT1), the co-substrate (e.g., DMAPP for AdOPT1 or NADPH for P450s), and a suitable buffer.

- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

- Stop the reaction by adding a solvent like ethyl acetate to extract the products.

- Analyze the reaction products by HPLC or LC-MS by comparing the retention time and mass spectrum with an authentic standard of the expected product (e.g., isoimperatorin).

5. Kinetic Analysis

- To determine the Km and Vmax values, perform the enzyme assay with varying concentrations of one substrate while keeping the other substrates at a saturating concentration.

- Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Signaling Pathways and Logical Relationships

The biosynthesis of isoimperatorin is a complex process involving a series of enzymatic reactions. The following diagrams illustrate the core biosynthetic pathway and a generalized workflow for enzyme characterization.

Caption: The core biosynthetic pathway of isoimperatorin from L-Phenylalanine.

Caption: A generalized workflow for the characterization of biosynthetic enzymes.

References

- 1. Simultaneous Determination of Three Furanocoumarins by UPLC/MS/MS: Application to Pharmacokinetic Study of Angelica dahurica Radix after Oral Administration to Normal and Experimental Colitis-Induced Rats [mdpi.com]

- 2. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 4. Research Portal [researchportal.murdoch.edu.au]

Physical and chemical properties of isoimperatorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoimperatorin is a naturally occurring furanocoumarin found in various medicinal plants, including those of the Angelica, Citrus, and Prangos genera. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties. This technical guide provides an in-depth overview of the physical and chemical properties of isoimperatorin, detailed experimental protocols for its analysis, and a review of its known mechanisms of action involving key signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of isoimperatorin are summarized below. These properties are crucial for its extraction, purification, formulation, and analytical characterization.

Table 1: General and Physical Properties of Isoimperatorin

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₄ | [1][2] |

| Molecular Weight | 270.28 g/mol | [1][2] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 98-100 °C | |

| Solubility | Soluble in DMSO (≥55.7 mg/mL) and Ethanol (≥6.58 mg/mL with sonication); Insoluble in water. | |

| Crystal System | Triclinic (Form I) |

Table 2: Spectroscopic Data of Isoimperatorin

| Spectroscopic Technique | Data | Reference |

| UV λmax | 220, 249, 309 nm | |

| IR (KBr) νmax (cm⁻¹) | 2950 (C-H), 1720 (C=O) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (1H, d, J = 9.1 Hz, H-4), 7.59 (1H, d, J = 2.7 Hz, H-2'), 7.15 (1H, s, H-8), 6.95 (1H, dd, J = 2.7, 0.8 Hz, H-3'), 6.25 (1H, d, J = 9.1 Hz, H-3), 5.52 (1H, t-like, J = 7.2 Hz, H-2"), 4.91 (2H, d, J = 7.2 Hz, H-1"), 1.79 (3H, s, H-4"), 1.68 (3H, s, H-5") | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.4 (C-2), 158.2 (C-7), 152.7 (C-8a), 149.0 (C-5), 144.9 (C-2'), 139.9 (C-3"), 139.7 (C-4), 119.1 (C-2"), 114.2 (C-6), 112.6 (C-3), 107.5 (C-4a), 105.1 (C-3'), 94.3 (C-8), 69.8 (C-1"), 25.9 (C-4"), 18.3 (C-5") | |

| Mass Spectrometry (ESI-MS/MS) | m/z 271.1 [M+H]⁺, fragmentation at m/z 203 [M+H-C₅H₈]⁺ and m/z 147 [M+H-C₅H₈-2CO]⁺ |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of isoimperatorin, as well as common bioassays used to evaluate its activity.

Extraction and Isolation from Plant Material

A common method for extracting and isolating isoimperatorin from its natural sources involves solvent extraction followed by chromatographic purification.

Protocol:

-

Extraction: The air-dried and powdered plant material (e.g., roots of Angelica dahurica) is macerated with acetone at room temperature. The solvent is then removed under vacuum to yield a crude extract.

-

Defatting: The crude extract is treated with methanol to precipitate and remove fats and waxes.

-

Chromatographic Purification: The defatted extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of ethyl acetate in heptane. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Further Purification (HSCCC): For higher purity, preparative high-speed counter-current chromatography (HSCCC) can be employed. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used for separation.

-

Crystallization: The purified isoimperatorin can be recrystallized from a suitable solvent like methanol to obtain high-purity crystals.

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and purification of isoimperatorin.

Analytical Quantification by HPLC-MS/MS

A highly sensitive and selective method for the quantification of isoimperatorin in biological matrices like plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 100 µL of ethyl acetate for protein precipitation and extraction.

-

Vortex for 15 minutes and centrifuge at 10,000 rpm for 10 minutes.

-

The organic layer is transferred and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a solution containing an internal standard (e.g., psoralen).

-

-

LC-MS/MS Conditions:

-

Column: C18 analytical column.

-

Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode. For isoimperatorin, the transition monitored is typically m/z 271.1 → 203.0.

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of isoimperatorin in the sample.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Treat the cells with various concentrations of isoimperatorin and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and is crucial for studying the effect of isoimperatorin on signaling pathways.

Protocol:

-

Cell Lysis: After treatment with isoimperatorin, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the ability of isoimperatorin to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Protocol (Ellman's Method):

-

Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 8.0), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme.

-

Inhibitor Addition: Add different concentrations of isoimperatorin or a control inhibitor to the reaction mixture and pre-incubate.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of isoimperatorin to the rate of the uninhibited enzyme.

Signaling Pathways and Mechanism of Action

Isoimperatorin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate its interaction with the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

Isoimperatorin has been shown to induce apoptosis in cancer cells by inhibiting the MAPK/ERK signaling pathway. It downregulates the phosphorylation of key proteins in this cascade.

Inhibition of MAPK/ERK Pathway by Isoimperatorin

Caption: Isoimperatorin inhibits the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Isoimperatorin can modulate this pathway, for instance, by promoting adipocyte differentiation through its regulation.

Modulation of the PI3K/Akt Pathway by Isoimperatorin

Caption: Isoimperatorin modulates the PI3K/Akt signaling pathway.

Conclusion

Isoimperatorin is a furanocoumarin with well-defined physical and chemical properties that facilitate its study and potential therapeutic application. The experimental protocols outlined in this guide provide a foundation for its extraction, analysis, and biological evaluation. Furthermore, the elucidation of its effects on critical signaling pathways, such as MAPK/ERK and PI3K/Akt, offers valuable insights into its mechanism of action and underscores its potential as a lead compound in drug discovery and development. Further research is warranted to fully explore the therapeutic utility of this promising natural product.

References

Isoimperatorin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoimperatorin is a naturally occurring furanocoumarin compound found in various medicinal plants, including those of the Angelica, Notopterygium, and Peucedanum genera.[1][2] Possessing a range of pharmacological activities, isoimperatorin has garnered significant scientific interest for its potent anti-inflammatory effects.[1][3][4] This document provides a comprehensive technical overview of the anti-inflammatory properties of isoimperatorin, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The information presented is intended to support further research and development of isoimperatorin as a potential therapeutic agent for inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

Isoimperatorin exerts its anti-inflammatory effects by modulating multiple key signaling pathways implicated in the inflammatory response. The primary mechanisms identified include the inhibition of the NF-κB and MAPK pathways and the activation of the cAMP signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Isoimperatorin has been shown to effectively suppress this pathway. Studies indicate that it inhibits the phosphorylation of IκBα and p65, thereby preventing the nuclear translocation of p65. Molecular docking studies further suggest that isoimperatorin may function as a Toll-like receptor 4 (TLR4) antagonist by binding to its co-receptor, myeloid differentiation protein-2 (MD-2), which is the primary binding site for LPS. This action blocks the initial trigger of the LPS-induced NF-κB cascade.

References

- 1. Isoimperatorin alleviates lipopolysaccharide-induced periodontitis by downregulating ERK1/2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoimperatorin Reduces Synovial Inflammation and Fibrosis in Knee Osteoarthritis via the cAMP Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

Isoimperatorin's Impact on Cyclooxygenase-2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoimperatorin, a naturally occurring furanocoumarin, has demonstrated notable anti-inflammatory properties. A key mechanism underlying this activity is its inhibitory effect on cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. This document provides an in-depth technical guide on the effects of isoimperatorin on COX-2, summarizing quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways. Current research indicates that isoimperatorin primarily suppresses the expression of the COX-2 enzyme by downregulating key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase 1/2 (ERK1/2) pathways. While direct enzymatic inhibition data is limited, the consistent observation of reduced COX-2 protein levels across multiple studies underscores the potential of isoimperatorin as a modulator of inflammatory processes.

Quantitative Data on Isoimperatorin's Effect on COX-2

The primary mechanism of isoimperatorin's action on COX-2 identified in the literature is the inhibition of its expression. Quantitative data from various studies, primarily focusing on the reduction of COX-2 protein levels in stimulated immune cells like macrophages, are summarized below.

| Cell Line | Stimulant | Isoimperatorin Concentration | Observed Effect on COX-2 | Reference |

| Human Periodontal Ligament Cells (hPDLCs) | Lipopolysaccharide (LPS) | Not specified | Inhibition of LPS-induced increase in COX-2 expression | [1] |

| HeLa Cells | Tumor Necrosis Factor-alpha (TNF-α) | Concentration-dependent | Significant inhibition of TNF-α-induced COX-2 expression | [2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Markedly suppressed protein expression of COX-2 in a dose-dependent manner |

Note: Specific IC50 values for the direct enzymatic inhibition of COX-2 by isoimperatorin are not extensively reported in the currently available literature. The primary focus of existing research has been on the suppression of COX-2 gene and protein expression.

Signaling Pathways Modulated by Isoimperatorin

Isoimperatorin exerts its inhibitory effect on COX-2 expression by modulating key upstream signaling pathways involved in the inflammatory response. The two primary pathways identified are the NF-κB and MAPK/ERK1/2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes, including COX-2. Isoimperatorin has been shown to interfere with this pathway at several key junctures.

Caption: Isoimperatorin inhibits the NF-κB signaling pathway.

MAPK/ERK1/2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is another crucial regulator of cellular processes, including inflammation. Activation of this pathway can also lead to increased COX-2 expression. Isoimperatorin has been observed to suppress the phosphorylation, and thus the activation, of key components in this cascade.

Caption: Isoimperatorin inhibits the ERK1/2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effect of isoimperatorin on COX-2.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophage) or human periodontal ligament cells (hPDLCs) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well plates for Western blotting). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of isoimperatorin (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1-2 hours). Subsequently, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined duration (e.g., 24 hours) to induce COX-2 expression. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis for COX-2 Protein Expression

This technique is used to detect and quantify the levels of COX-2 protein in cell lysates.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are collected by scraping and then centrifuged to pellet cell debris. The supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for each sample.

-

SDS-PAGE and Protein Transfer: An equal amount of protein from each sample (e.g., 20-30 µg) is mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl-sulfate polyacrylamide gel (SDS-PAGE) for electrophoresis to separate the proteins by size. After separation, the proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for COX-2 (e.g., rabbit anti-COX-2) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the COX-2 band is quantified using densitometry software and normalized to the intensity of the corresponding loading control band.

Caption: Workflow for Western Blot analysis of COX-2 expression.

Conclusion and Future Directions

The available evidence strongly suggests that isoimperatorin is a potent inhibitor of COX-2 expression. Its mechanism of action involves the suppression of the pro-inflammatory NF-κB and MAPK/ERK1/2 signaling pathways. This makes isoimperatorin a promising candidate for further investigation as an anti-inflammatory agent.

Future research should focus on:

-

Determining the IC50 value of isoimperatorin for direct COX-2 enzymatic inhibition to fully characterize its inhibitory profile.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of isoimperatorin in inflammatory disease models.

-

Investigating the specific molecular interactions of isoimperatorin with the components of the NF-κB and ERK1/2 pathways to further elucidate its precise mechanism of action.

-

Performing comparative studies with its isomer, imperatorin, to understand the structure-activity relationship and relative potency in COX-2 inhibition.

By addressing these research gaps, a more complete understanding of isoimperatorin's anti-inflammatory effects can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

A Technical Guide to the Polymorphs of Isoimperatorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoimperatorin, a naturally occurring furanocoumarin, has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities. The discovery of its polymorphic forms has added a critical dimension to its development as a therapeutic agent. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly influence the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. This technical guide provides an in-depth overview of the known polymorphs of isoimperatorin, detailing their discovery, characterization, and the experimental protocols for their preparation. It aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of isoimperatorin-based therapeutics.

Introduction to the Polymorphism of Isoimperatorin

Until recently, isoimperatorin was considered to be monomorphic, existing as a single crystalline form, designated as Form I . However, comprehensive polymorph screening experiments have led to the discovery of a new polymorph, Form II .[1] This discovery is significant as the two forms exhibit distinct crystal structures and thermal properties, which can have implications for drug development and formulation.[1]

Characterization of Isoimperatorin Polymorphs

The identification and characterization of Form I and Form II have been accomplished through a suite of analytical techniques, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Scanning Electron Microscopy (SEM).[1]

Data Presentation

The quantitative data obtained from the characterization of Form I and Form II are summarized in the tables below for ease of comparison.

Table 1: Comparative Physicochemical Properties of Isoimperatorin Polymorphs

| Property | Form I | Form II |

| Melting Point (DSC Onset) | ~102-103 °C | ~99-100 °C |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

Table 2: Key X-ray Powder Diffraction (XRPD) Peaks (2θ) of Isoimperatorin Polymorphs

| Form I (2θ) | Form II (2θ) |

| 8.8° | 7.5° |

| 11.8° | 12.1° |

| 14.7° | 15.0° |

| 17.6° | 17.8° |

| 20.3° | 21.2° |

| 23.7° | 24.5° |

| 26.5° | 25.9° |

Note: The XRPD and DSC data are based on typical values reported in the literature and may vary slightly depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for the preparation and analysis of isoimperatorin polymorphs are crucial for reproducible research.

Preparation of Isoimperatorin Polymorphs

3.1.1. Preparation of Form I

Form I is the conventionally known and thermodynamically stable form of isoimperatorin. It can be obtained by slow evaporation from a solution of isoimperatorin in a suitable solvent such as acetone or a mixture of chloroform and methanol at room temperature.

-

Protocol:

-

Dissolve a known quantity of isoimperatorin raw material in a minimal amount of acetone at room temperature to create a saturated or near-saturated solution.

-

Filter the solution to remove any insoluble impurities.

-

Cover the container with a perforated lid to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed at room temperature for several days until crystals form.

-

Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

-

3.1.2. Preparation of Form II

Form II is a metastable polymorph and can be reproducibly crystallized from ethanol.[1]

-

Protocol:

-

Dissolve isoimperatorin in absolute ethanol at an elevated temperature (e.g., near the boiling point of ethanol) to achieve a supersaturated solution upon cooling.

-

Hot filter the solution to remove any undissolved particles.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Crystal formation of Form II should be observed. For better yield, the solution can be further cooled in an ice bath.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at a low temperature to prevent polymorphic transformation.

-

Analytical Methods

3.2.1. X-ray Powder Diffraction (XRPD)

-

Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Analysis Conditions: The diffraction patterns are typically recorded over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

3.2.2. Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.

-

Analysis Conditions: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge, from room temperature to a temperature above the melting point of the substance.

Visualization of Experimental Workflows and Logical Relationships

Polymorph Screening Workflow

The discovery of new polymorphs often involves a systematic screening process that explores various crystallization conditions.

References

The Pharmacological Profile of Isoimperatorin: A Technical Guide for Drug Development

Introduction

Isoimperatorin, a naturally occurring furanocoumarin, has long been a staple in traditional medicine, particularly in Asia, for the treatment of various ailments.[1][2] Found in plants of the Apiaceae and Rutaceae families, such as Angelica dahurica and citrus fruits, this bioactive compound is now garnering significant attention from the scientific community for its diverse and potent pharmacological activities.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of isoimperatorin, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural products.

Pharmacological Activities and Mechanisms of Action

Isoimperatorin exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and anti-angiogenic properties. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Isoimperatorin has demonstrated significant anti-inflammatory effects by targeting critical inflammatory pathways.[4] It has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response. By inhibiting these pathways, isoimperatorin reduces the production of pro-inflammatory cytokines and mediators.

Anticancer Activity

The anticancer potential of isoimperatorin has been observed in various cancer cell lines. Its mechanisms of action include the induction of apoptosis and the inhibition of cancer cell proliferation and metastasis. A key target in its anti-angiogenic activity is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By suppressing VEGFR2, isoimperatorin can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

Neuroprotective Effects

Emerging evidence suggests that isoimperatorin possesses neuroprotective properties. Its activity as an acetylcholinesterase inhibitor points to its potential in managing neurodegenerative diseases like Alzheimer's disease. Furthermore, its anti-inflammatory actions within the central nervous system may also contribute to its neuroprotective effects.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the efficacy of isoimperatorin from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Isoimperatorin

| Target/Assay | Cell Line/Enzyme | IC50 / Effective Concentration | Reference |

| Urease Inhibition | Jack bean urease | 36.43 μM | |

| Cytotoxicity | Rabbit Articular Chondrocytes | No significant cytotoxicity observed up to 737.74 μM |

Table 2: In Vivo Efficacy of Isoimperatorin

| Animal Model | Condition | Dosing Regimen | Observed Effect | Reference |

| Sprague-Dawley Rats | Ethanol-induced ulcers | 40 mg/kg | 70.9% protection | |

| Sprague-Dawley Rats | Indomethacin-induced ulcers | 40 mg/kg | 67.65% protection | |

| Sprague-Dawley Rats | Pyloric ligation-induced ulcers | 40 mg/kg | 54.25% protection |

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the pharmacological profile of isoimperatorin.

In Vitro Urease Inhibition Assay

The inhibitory effect of isoimperatorin on urease activity was determined using the indophenol method.

-

Enzyme and Substrate Preparation: Jack bean urease is dissolved in a phosphate buffer (pH 7.0). The substrate solution consists of urea in the same buffer.

-

Inhibition Assay: Isoimperatorin, at various concentrations, is pre-incubated with the urease solution. The reaction is initiated by the addition of the urea substrate solution.

-

Quantification of Ammonia: The amount of ammonia produced from the enzymatic reaction is quantified spectrophotometrically by measuring the absorbance of the indophenol dye formed.

-

IC50 Determination: The concentration of isoimperatorin that inhibits 50% of the urease activity (IC50) is calculated from the dose-response curve.

In Vivo Antiulcer Activity in Rats

The gastroprotective effects of isoimperatorin were assessed using different models of gastric ulcer induction in Sprague-Dawley rats.

-

Animal Model: Male Sprague-Dawley rats are fasted for 24 hours with free access to water.

-

Treatment: Isoimperatorin (40 mg/kg) is administered orally to the treatment group, while the control group receives the vehicle. A standard antiulcer drug is used as a positive control.

-

Ulcer Induction:

-

Ethanol-induced ulcer: Absolute ethanol is administered orally one hour after treatment.

-

Indomethacin-induced ulcer: Indomethacin is administered orally one hour after treatment.

-

Pyloric ligation-induced ulcer: The pyloric end of the stomach is ligated surgically one hour after treatment.

-

-

Evaluation: After a specified period, the animals are euthanized, and the stomachs are removed. The ulcer index is calculated based on the number and severity of the lesions. The percentage of protection is then determined by comparing the ulcer index of the treated group with that of the control group.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to investigate the effect of isoimperatorin on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and VEGFR2.

-

Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with isoimperatorin at various concentrations for specific durations. In many inflammation studies, cells are co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).

-

Protein Extraction: The cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK1/2, total ERK1/2, p65, IκBα, phospho-VEGFR2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by isoimperatorin and a typical experimental workflow for its evaluation.

References

- 1. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of in vitro and in vivo metabolites of isoimperatorin using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Isoimperatorin alleviates lipopolysaccharide-induced periodontitis by downregulating ERK1/2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Isoimperatorin: A Technical Guide to Molecular Docking Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoimperatorin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] A crucial aspect of understanding its mechanism of action lies in elucidating its interactions with various protein targets at a molecular level. In silico molecular docking has emerged as a powerful computational tool to predict the binding affinities and modes of interaction between isoimperatorin and key proteins involved in various disease pathways. This technical guide provides a comprehensive overview of the methodologies, quantitative data, and signaling pathways associated with the molecular docking of isoimperatorin, offering valuable insights for researchers in drug discovery and development.

Introduction to Isoimperatorin and Molecular Docking

Isoimperatorin is a bioactive compound found in several medicinal plants, such as Angelica dahurica.[1] Its therapeutic potential is attributed to its ability to modulate various biological processes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is extensively used in drug design to understand protein-ligand interactions and to screen for potential drug candidates. By simulating the binding of isoimperatorin to different protein targets, researchers can gain insights into its mechanism of action and identify potential therapeutic targets.

Quantitative Molecular Docking Data of Isoimperatorin

Molecular docking studies have been conducted to evaluate the binding affinity of isoimperatorin against a range of protein targets implicated in cancer and inflammation. The binding affinity is often expressed in terms of binding energy (kcal/mol), where a more negative value indicates a stronger interaction.

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| Anti-inflammatory Targets | |||||

| Myeloid Differentiation Protein-2 (MD-2) | 2E59 | Isoimperatorin | -6.8 | PHE126, ILE117, ILE94, ILE52, TYR131, LEU128, SER120 | |

| Toll-Like Receptor 4 (TLR4) | 3FXI | Isoimperatorin | -7.2 | LEU443, LYS446, PHE440, ILE465, SER466, GLY467, ASN490 | |

| Anticancer Targets | |||||

| Estrogen Receptor Alpha (ERα) | 3ERT | Isoimperatorin | -8.1 | LEU346, THR347, ALA350, GLU353, LEU384, LEU387, MET388, LEU391, ARG394, PHE404, MET421, LEU525 | |

| Progesterone Receptor (PR) | 1A28 | Isoimperatorin | -7.5 | LEU715, LEU718, MET759, LEU763, CYS891, MET909 | |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | Isoimperatorin | -7.9 | LEU718, VAL726, ALA743, LYS745, MET766, LEU788, THR790, MET793, LEU844 | |

| Mammalian Target of Rapamycin (mTOR) | 4JT6 | Isoimperatorin | -8.4 | TRP2239, TYR2225, LYS2187, VAL2240 | |

| Other Targets | |||||

| Human Serum Albumin (HSA) | 1H9Z | Isoimperatorin | -6.5 | TRP214, ARG218, ARG222, LYS199, LEU238, HIS242, SER287 |

Experimental Protocols for In Silico Molecular Docking

The following provides a generalized yet detailed methodology for performing molecular docking studies with isoimperatorin, based on protocols cited in the literature.

Preparation of the Protein Receptor

-

Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Protein Preparation: The protein structure is prepared by removing water molecules, ligands, and any co-factors. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as Kollman. The prepared protein structure is then saved in a PDBQT file format for use with docking software.

Preparation of the Ligand (Isoimperatorin)

-

Ligand Structure Retrieval: The 3D structure of isoimperatorin is obtained from a chemical database like PubChem.

-

Ligand Preparation: The ligand structure is optimized to its lowest energy conformation. This involves assigning Gasteiger charges and defining the rotatable bonds. The prepared ligand is also saved in the PDBQT file format.

Molecular Docking Simulation

-

Software: AutoDock Vina is a commonly used software for molecular docking simulations.

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are set to encompass the entire binding pocket.

-

Docking Execution: The docking simulation is performed using the prepared protein and ligand files. The software algorithm explores various conformations of the ligand within the grid box and calculates the binding energy for each conformation.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose of the ligand, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Signaling Pathways and Experimental Workflows

The therapeutic effects of isoimperatorin are often attributed to its modulation of specific signaling pathways. Graphviz diagrams are provided below to visualize these pathways and a typical molecular docking workflow.

Anti-inflammatory Signaling Pathway of Isoimperatorin

Isoimperatorin has been shown to exert its anti-inflammatory effects by targeting the Toll-Like Receptor 4 (TLR4) signaling pathway. It is suggested to act as a potential TLR4 antagonist by blocking the binding of lipopolysaccharide (LPS) to the MD-2 co-receptor. This inhibition prevents the downstream activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of the LPS-TLR4/MD-2-NF-κB pathway by isoimperatorin.

Anticancer Signaling Pathways of Isoimperatorin

In silico studies suggest that isoimperatorin may exert its anticancer effects by targeting multiple key proteins involved in cancer cell proliferation and survival, such as ERα, PR, EGFR, and mTOR. By binding to these receptors, isoimperatorin can potentially disrupt the signaling pathways that drive tumor growth. Furthermore, studies have shown that isoimperatorin can induce apoptosis in cancer cells through the mitochondrial pathway.

Caption: Multi-target anticancer activity of isoimperatorin.

General Workflow for Molecular Docking Studies

The process of conducting an in silico molecular docking study follows a systematic workflow, from data acquisition to the final analysis of the results.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies of the Interaction between Isoimperatorin and Human Serum Albumin by Multispectroscopic Method: Identification of Possible Binding Site of the Compound Using Esterase Activity of the Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijariie.com [ijariie.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Isoimperatorin in Rat Plasma

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of isoimperatorin in rat plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies.

Introduction